4-AMINO-3-(4-METHYLPIPERAZINE-1-CARBONYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE
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Overview
Description
4-AMINO-3-(4-METHYLPIPERAZINE-1-CARBONYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE is a complex organic compound with a unique structure that includes an oxadiazole ring, an amino group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-3-(4-METHYLPIPERAZINE-1-CARBONYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE typically involves multiple steps, starting with the preparation of the oxadiazole ring. Common synthetic routes include the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazides with carbonyl compounds can lead to the formation of oxadiazoles.
Industrial Production Methods
Industrial production methods for this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-3-(4-METHYLPIPERAZINE-1-CARBONYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while nucleophilic substitution can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
4-AMINO-3-(4-METHYLPIPERAZINE-1-CARBONYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-AMINO-3-(4-METHYLPIPERAZINE-1-CARBONYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N,N-dimethyl-3-(4-methylpiperazine-1-carbonyl)benzenesulfonamide
- 4-((4-methoxyphenyl)amino)methyl-N,N-dimethylaniline
Uniqueness
4-AMINO-3-(4-METHYLPIPERAZINE-1-CARBONYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O3/c1-11-2-4-12(5-3-11)8(14)6-7(9)10-16-13(6)15/h2-5H2,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWXIVJCYDIFAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=[N+](ON=C2N)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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